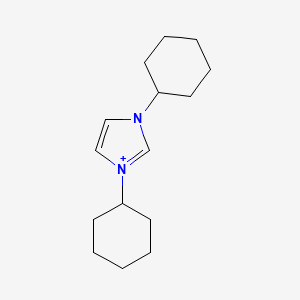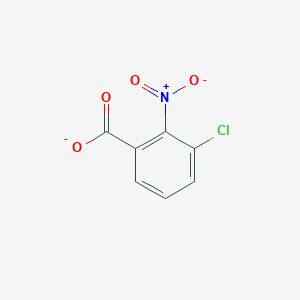
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a complex lipid compound. It is often used in the field of medicinal chemistry, particularly in the development of lipid-based drug delivery systems. This compound is known for its unique structure, which allows it to interact with biological membranes and facilitate the delivery of therapeutic agents into cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Employed in the development of lipid-based nanoparticles for gene and drug delivery.
Medicine: Utilized in the formulation of lipid-based drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialized lipid formulations for various industrial applications.
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves its ability to interact with biological membranes. The compound’s unique structure allows it to integrate into lipid bilayers, facilitating the delivery of therapeutic agents into cells. The molecular targets and pathways involved include membrane receptors and intracellular signaling pathways that regulate cellular uptake and distribution of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other lipid-based drug delivery agents such as:
- Dioleoylphosphatidylethanolamine (DOPE)
- 1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP)
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Uniqueness
Heptadecan-9-yl 8-((6-((1-cyclopropylnonyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific structure, which provides enhanced stability and efficiency in drug delivery applications. Its ability to form stable complexes with therapeutic agents and facilitate their delivery into cells sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C45H87NO5 |
|---|---|
Peso molecular |
722.2 g/mol |
Nombre IUPAC |
heptadecan-9-yl 8-[[6-(1-cyclopropylnonoxy)-6-oxohexyl]-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C45H87NO5/c1-4-7-10-13-17-23-30-42(31-24-18-14-11-8-5-2)50-44(48)33-26-20-16-21-28-37-46(39-40-47)38-29-22-27-34-45(49)51-43(41-35-36-41)32-25-19-15-12-9-6-3/h41-43,47H,4-40H2,1-3H3 |
Clave InChI |
MARSDTAHPRZKCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)C1CC1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357056.png)
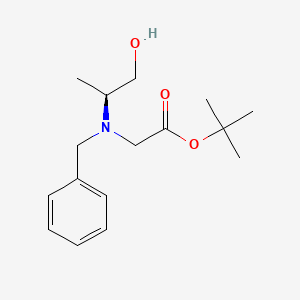
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
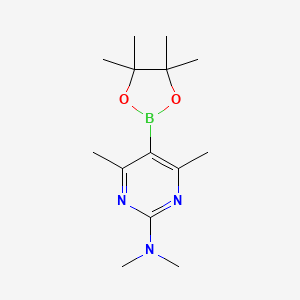
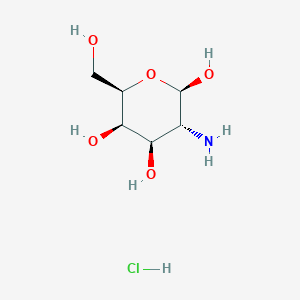
![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
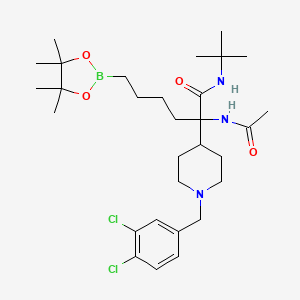
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
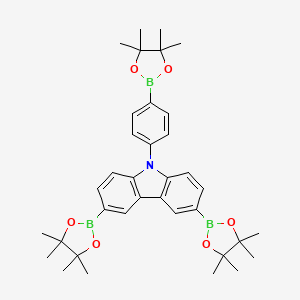
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

